N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a methylsulfonyl group, and a chromenylbenzamide moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl and Chromenylbenzamide Moieties: The final step involves coupling the piperazine derivative with 4-(2-oxo-2H-chromen-3-yl)benzoyl chloride under anhydrous conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or alteration of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide shares structural similarities with other piperazine derivatives and chromenylbenzamide compounds, such as:
- N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)acetamide
- N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-36(33,34)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)20-8-6-19(7-9-20)24-18-21-4-2-3-5-25(21)35-27(24)32/h2-13,18H,14-17H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEALNBSSIAJPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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